(1H-Tetrazol-1-yl)acetyl chloride

Descripción general

Descripción

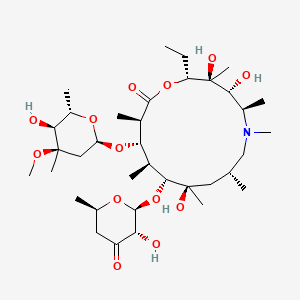

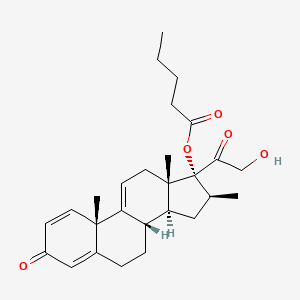

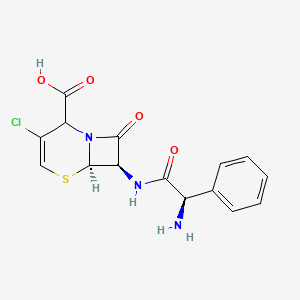

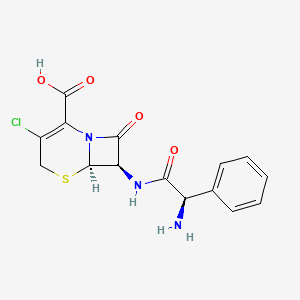

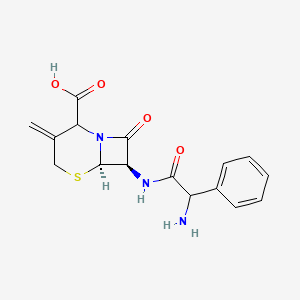

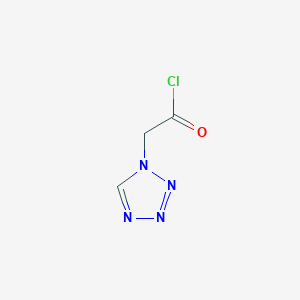

“(1H-Tetrazol-1-yl)acetyl chloride” is a chemical compound with the molecular formula C3H3ClN4O and a molecular weight of 146.54 . It is used in the enzymic synthesis of cefazolin, an antibiotic for treating bacterial infections .

Synthesis Analysis

The synthesis of tetrazole derivatives has been a subject of interest due to their diverse biological applications . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid . The synthesis of “(1H-Tetrazol-1-yl)acetyl chloride” from 1H-Tetrazole-1-acetic acid and Oxalyl chloride has been reported .Molecular Structure Analysis

The molecular structure of “(1H-Tetrazol-1-yl)acetyl chloride” consists of a tetrazole ring attached to an acetyl chloride group . The tetrazole ring is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .Chemical Reactions Analysis

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are involved in various chemical reactions, including the reaction of sodium azide with nitriles to give 1H-tetrazoles .Physical And Chemical Properties Analysis

“(1H-Tetrazol-1-yl)acetyl chloride” has a predicted boiling point of 263.3±42.0 °C and a predicted density of 1.75±0.1 g/cm3 . Its pKa value is predicted to be 0.36±0.10 .Aplicaciones Científicas De Investigación

Role in Click Chemistry

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

DNA Synthesis in Biochemistry

Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Reactivity with Acidic Materials

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

Biological Applications

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Pharmaceutical Applications

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Preparation of Antibiotic Drugs

2-(1H-tetrazol-1-yl) acetic acid is an important raw material to prepare a variety of antibiotic drugs . It is widely used as an important pharmaceutical intermediate .

Direcciones Futuras

The future directions for “(1H-Tetrazol-1-yl)acetyl chloride” and other tetrazole derivatives are promising. They are currently being actively studied and are in various stages of clinical trials . Their diverse biological applications, predominantly in the area of material and medicinal chemistry, make them a subject of interest for future research .

Propiedades

IUPAC Name |

2-(tetrazol-1-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHOFJBFYVRQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Tetrazol-1-yl)acetyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.